6-Hydroxy-3-methylindolin-2-one chemical structure and properties
6-Hydroxy-3-methylindolin-2-one chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological significance of 6-Hydroxy-3-methylindolin-2-one (also known as 6-hydroxy-3-methyloxindole).
[1]
Executive Summary
6-Hydroxy-3-methylindolin-2-one (CAS: 1713477-55-4) is a substituted oxindole derivative serving two critical roles in chemical biology: as a terminal Phase I metabolite of the pneumotoxin 3-methylindole (skatole) and as a scaffold in the design of kinase inhibitors.[1] Its structure features a bicyclic indole core oxidized at the C2 position, with a methyl substituent at C3 and a hydroxyl group at C6. This specific substitution pattern modulates the compound's solubility and hydrogen-bonding capacity, distinguishing it from its lipophilic precursor, skatole.
Chemical Identity & Structural Analysis[1][3][4][5][6]
The molecule exists primarily in the lactam (keto) form in the solid state and neutral solution, stabilized by the aromaticity of the fused benzene ring.
| Parameter | Data |
| IUPAC Name | 6-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one |
| Common Synonyms | 6-Hydroxy-3-methyloxindole; 6-OH-3MOI |
| CAS Registry Number | 1713477-55-4 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| SMILES | CC1C(=O)Nc2cc(O)ccc12 |
| InChI Key | Derived from structure |
Stereochemistry & Tautomerism[1]
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Chirality: The C3 carbon is a chiral center. The biological metabolite is often isolated as a racemate or specific enantiomer depending on the enzymatic specificity of the CYP450 isoform involved.
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Tautomerism: Exhibits lactam-lactim tautomerism.[1] The lactam (A) form is thermodynamically favored over the lactim (B) form due to the preservation of the amide resonance stabilization.
Physicochemical Profile
The introduction of the C6-hydroxyl group significantly lowers the LogP compared to 3-methylindole, facilitating renal excretion.[1]
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid powder | Off-white to pale beige |
| Melting Point | > 150 °C (Predicted) | High MP due to intermolecular H-bonding (NH[1]···O, OH···O) |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; soluble in polar organic solvents |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; crosses blood-brain barrier (BBB) |
| pKa (OH) | ~9.5 | Phenolic hydroxyl group |
| pKa (NH) | ~13.0 | Amide nitrogen (weakly acidic) |
Synthetic Routes & Methodologies
Protocol A: Chemical Synthesis (Demethylation Route)
For research applications requiring high purity, the chemical synthesis typically proceeds via the demethylation of 6-methoxy-3-methyl-2-oxindole.[1] This route avoids the complex mixture of isomers formed during direct oxidation of indoles.
Reaction Scheme:
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Precursor: 6-Methoxy-3-methyl-2-oxindole.[1]
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Reagent: Boron tribromide (BBr₃) or Pyridine hydrochloride.
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Solvent: Dichloromethane (DCM) (for BBr₃) or melt (for Pyridine HCl).
Step-by-Step Protocol (BBr₃ Method):
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Dissolution: Dissolve 1.0 eq of 6-methoxy-3-methyl-2-oxindole in anhydrous DCM under nitrogen atmosphere. Cool to -78 °C.[1]
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Addition: Dropwise add BBr₃ (3.0 eq, 1.0 M in DCM). The solution may turn dark red/brown.
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Warming: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 95:5).
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Quenching: Cool to 0 °C and carefully quench with MeOH (exothermic).
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Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Protocol B: Biological Synthesis (Metabolic Pathway)
In vivo, the compound is generated via hepatic metabolism. This pathway is critical for understanding skatole toxicity in livestock (boar taint).
Mechanism:
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Substrate: 3-Methylindole (Skatole).
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Enzymes: CYP2E1 and CYP2A19 (Porcine/Human Liver Microsomes).
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Intermediate: 3-Methyloxindole (3MOI).[1]
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Product: 6-Hydroxy-3-methylindolin-2-one (6-OH-3MOI).
Caption: Metabolic pathway of 3-methylindole showing the conversion to 6-hydroxy-3-methylindolin-2-one via CYP450-mediated oxidation.[1][3]
Biological Significance
Detoxification Biomarker
The conversion of 3-methyloxindole to the 6-hydroxy derivative represents a detoxification step.[1] 3-Methylindole metabolites, particularly the methyleneindolenine intermediate, are pneumotoxic.[1][4] The 6-hydroxylation increases water solubility, facilitating conjugation (sulfation/glucuronidation) and urinary excretion. In pigs, levels of 6-OH-3MOI correlate inversely with the accumulation of skatole in fat, making it a marker for "boar taint" clearance.[1]
Pharmacological Scaffold
The 3-substituted-6-hydroxyoxindole core mimics the structure of tyrosine and serotonin.[1] Derivatives of this scaffold are investigated as:
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Kinase Inhibitors: Targeting VEGFR and PDGFR (similar to Sunitinib).
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Neuroprotective Agents: Due to antioxidant properties of the phenolic moiety.
Analytical Characterization (Predicted)
For identification in research samples, the following spectral characteristics are diagnostic.
| Method | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 1H) | Indole NH (Lactam) |
| δ 9.1 ppm (s, 1H) | Phenolic OH (C6) | |
| δ 6.9 - 6.3 ppm (m, 3H) | Aromatic protons (C4, C5, C7) | |
| δ 3.4 ppm (q, 1H) | C3-H (Methine) | |
| δ 1.3 ppm (d, 3H) | C3-CH₃ (Methyl group) | |
| MS (ESI-) | m/z 162.1 [M-H]⁻ | Deprotonated molecular ion |
| UV-Vis | λmax ~250, 290 nm | Indole absorption bands |
References
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Metabolism & Bioactivation: Yan, Z., et al. (2007). "Metabolism and bioactivation of 3-methylindole by human liver microsomes." Chemical Research in Toxicology. Link
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Porcine Metabolism: Diaz, G. J., et al. (2003). "Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver." Xenobiotica. Link
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Skatole Metabolites: Wiercinska, P., et al. (2012). "Formation of skatole metabolite 6-hydroxy-3-methylindole by porcine cytochrome P450s."[1] Journal of Agricultural and Food Chemistry.
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Synthetic Methods: L. S. P. (2022). "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." ResearchGate. Link
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Chemical Data: PubChem CID 150923 (Related: 3-Methyloxindole).[1] Link
Sources
- 1. 1504-06-9|3-Methyloxindole|BLD Pharm [bldpharm.com]
- 2. air.unimi.it [air.unimi.it]
- 3. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
